(3,4,5-Triiodophenyl)methanol
Overview
Description
(3,4,5-Triiodophenyl)methanol: is a chemical compound characterized by a phenyl ring substituted with three iodine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Triiodophenyl)methanol typically involves the iodination of phenol derivatives followed by methylation. One common method is the iodination of benzene to produce triiodobenzene, which is then converted to the corresponding phenol and subsequently methylated.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving iodine sources and methylation agents under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3,4,5-Triiodophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triiodophenylmethanol derivatives, which are useful in further chemical synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding triiodoaniline derivatives.
Substitution: Substitution reactions involving halogen exchange or nucleophilic substitution are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide and reaction conditions involving heat and pressure are employed.
Major Products Formed:
Triiodophenylmethanol derivatives
Triiodoaniline derivatives
Various substituted phenol derivatives
Scientific Research Applications
(3,4,5-Triiodophenyl)methanol: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of iodine metabolism and its biological effects.
Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of dyes, pigments, and other iodine-containing compounds.
Mechanism of Action
The mechanism by which (3,4,5-Triiodophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound's iodine atoms play a crucial role in its biological activity, influencing various cellular processes and signaling pathways.
Comparison with Similar Compounds
(3,4,5-Triiodophenyl)methanol: is compared with other similar compounds, highlighting its uniqueness:
Triiodobenzene: Similar in structure but lacks the methanol group.
Triiodoaniline: Similar iodine content but different functional group.
Iodobenzene: Less iodine atoms and different reactivity.
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
(3,4,5-triiodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMRYPUNHUWEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694783 | |
Record name | (3,4,5-Triiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-53-7 | |
Record name | (3,4,5-Triiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4,5-triiodophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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